Rel-(1R,2R)-2-(4-fluorophenoxy)cyclohexan-1-ol
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Overview
Description
Rel-(1R,2R)-2-(4-fluorophenoxy)cyclohexan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a cyclohexanol core substituted with a fluorophenoxy group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(4-fluorophenoxy)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 4-fluorophenol.
Formation of Intermediate: Cyclohexanone undergoes a nucleophilic addition reaction with 4-fluorophenol in the presence of a base such as sodium hydride or potassium carbonate.
Reduction: The intermediate product is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired cyclohexanol derivative.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.
Purification: Techniques like recrystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2R)-2-(4-fluorophenoxy)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of substituted cyclohexanol derivatives.
Scientific Research Applications
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Material Science: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Rel-(1R,2R)-2-(4-fluorophenoxy)cyclohexan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenoxy group can enhance binding affinity and selectivity towards specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Rel-(1R,2R)-2-(4-chlorophenoxy)cyclohexan-1-ol
- Rel-(1R,2R)-2-(4-bromophenoxy)cyclohexan-1-ol
- Rel-(1R,2R)-2-(4-methylphenoxy)cyclohexan-1-ol
Uniqueness
Rel-(1R,2R)-2-(4-fluorophenoxy)cyclohexan-1-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs with different substituents.
Properties
Molecular Formula |
C12H15FO2 |
---|---|
Molecular Weight |
210.24 g/mol |
IUPAC Name |
(1R,2R)-2-(4-fluorophenoxy)cyclohexan-1-ol |
InChI |
InChI=1S/C12H15FO2/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h5-8,11-12,14H,1-4H2/t11-,12-/m1/s1 |
InChI Key |
BKPDPCFIEYIZPH-VXGBXAGGSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)O)OC2=CC=C(C=C2)F |
Canonical SMILES |
C1CCC(C(C1)O)OC2=CC=C(C=C2)F |
Origin of Product |
United States |
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